![molecular formula C18H18F3N5O B2576931 1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1788783-26-5](/img/structure/B2576931.png)
1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H18F3N5O and its molecular weight is 377.371. The purity is usually 95%.
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Biological Activity
1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyrimidine moiety and a trifluoromethyl phenyl group. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C17H22N4O
- Molecular Weight : 298.39 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound is its inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 has been linked to reduced cell proliferation and increased apoptosis in various cancer cell lines, making it a candidate for cancer therapeutics .
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, one study reported that related pyrazolo compounds showed IC50 values ranging from 2.14 µM to 115 µM against α-glucosidase, indicating potent enzyme inhibition .
Table 1: Inhibition Potency of Related Compounds
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | 4.87 ± 0.13 | α-glucosidase |
Compound B | 16.12 ± 0.20 | α-glucosidase |
Compound C | 70.17 ± 1.34 | α-glucosidase |
Case Studies
A notable case study involved the evaluation of the compound's effects on various cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications to the urea moiety and the substitution patterns on the phenyl ring significantly influence biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced inhibitory effects on CDK2 compared to their unsubstituted counterparts .
Scientific Research Applications
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate significant antiproliferative effects against various cancer cell lines. The specific compound has shown promise in inhibiting cell proliferation through several mechanisms:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This enzyme plays a critical role in cell cycle regulation. Inhibiting CDK2 can lead to reduced cell proliferation and increased apoptosis in tumor cells .
- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapies .
Anti-inflammatory Properties
Compounds similar to 1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea have been noted for their anti-inflammatory effects. These compounds may reduce inflammation without the ulcerogenic side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This property is particularly valuable for developing safer anti-inflammatory medications .
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study evaluating a series of urea derivatives found that certain compounds exhibited significant antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than standard treatments .
- Another investigation into pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as CDK2 inhibitors, leading to reduced tumor growth in preclinical models .
Properties
IUPAC Name |
1-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O/c1-12-9-16-23-10-13(11-26(16)25-12)3-2-8-22-17(27)24-15-6-4-14(5-7-15)18(19,20)21/h4-7,9-11H,2-3,8H2,1H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENGGGJNONHXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.